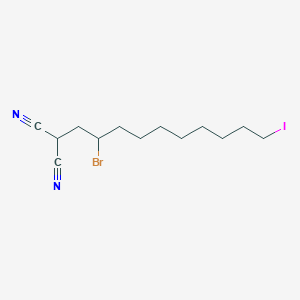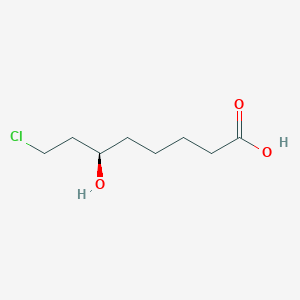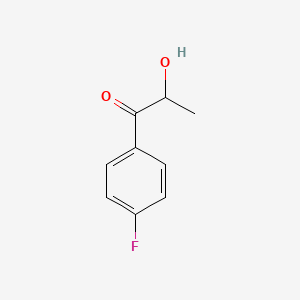
(2-Bromo-10-iododecyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-10-iododecyl)propanedinitrile: is a chemical compound with the molecular formula C13H20BrIN2 It is a derivative of propanedinitrile, featuring both bromine and iodine atoms attached to a decyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the bromination of malononitrile using bromine in an aqueous solution, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a controlled temperature environment and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of (2-Bromo-10-iododecyl)propanedinitrile may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-10-iododecyl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The nitrile groups can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-Bromo-10-iododecyl)propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of (2-Bromo-10-iododecyl)propanedinitrile involves its interaction with specific molecular targets. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitrile groups can also participate in interactions with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Malononitrile: A simpler nitrile compound with the formula C3H2N2, used as a precursor in organic synthesis.
(2-Bromo-10-iododecyl)malononitrile: A closely related compound with similar chemical properties.
Uniqueness: (2-Bromo-10-iododecyl)propanedinitrile is unique due to the presence of both bromine and iodine atoms on a decyl chain, combined with the propanedinitrile group. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields of research and industry .
Propiedades
Número CAS |
191531-11-0 |
|---|---|
Fórmula molecular |
C13H20BrIN2 |
Peso molecular |
411.12 g/mol |
Nombre IUPAC |
2-(2-bromo-10-iododecyl)propanedinitrile |
InChI |
InChI=1S/C13H20BrIN2/c14-13(9-12(10-16)11-17)7-5-3-1-2-4-6-8-15/h12-13H,1-9H2 |
Clave InChI |
OPYQKIBOCZQLHG-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCI)CCCC(CC(C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)

![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)


![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)

